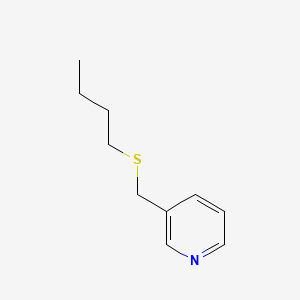

Pyridine, 3-((butylthio)methyl)-

Description

Pyridine, 3-((butylthio)methyl)- is a pyridine derivative substituted at the 3-position with a butylthio-methyl group (-CH₂-S-C₄H₉). This analysis focuses on compounds with similar substituents, such as thioethers, alkyl, and aryl groups at the pyridine ring’s 3-position.

Properties

CAS No. |

102207-56-7 |

|---|---|

Molecular Formula |

C10H15NS |

Molecular Weight |

181.30 g/mol |

IUPAC Name |

3-(butylsulfanylmethyl)pyridine |

InChI |

InChI=1S/C10H15NS/c1-2-3-7-12-9-10-5-4-6-11-8-10/h4-6,8H,2-3,7,9H2,1H3 |

InChI Key |

UTVAECQXLLUARJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-((butylthio)methyl)- can be achieved through various methods. One common approach involves the nucleophilic substitution reaction where a butylthio group is introduced to the pyridine ring. This can be done using butylthiol and a suitable pyridine derivative under controlled conditions. The reaction typically requires a base to deprotonate the thiol, facilitating its nucleophilic attack on the pyridine ring.

Industrial Production Methods

Industrial production of Pyridine, 3-((butylthio)methyl)- often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Catalysts may be used to enhance the reaction rate and selectivity. The process generally includes steps for purification and isolation of the final product, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((butylthio)methyl)- undergoes various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the butylthio group or alter the pyridine ring.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

Pyridine, 3-((butylthio)methyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-((butylthio)methyl)- involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or other electrophiles. The butylthio group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Pyridine, 3-[(3-fluoro-5-nitrophenyl)thio]- (CAS 803700-30-3)

- Structure : A 3-substituted pyridine with a fluoronitrophenylthio group.

- Molecular Formula : C₁₁H₇FN₂O₂S

- Molecular Weight : 250.25 g/mol

- Key Properties :

Pyridine, 3-(methylthio)- (CAS 18794-33-7)

- Structure : A simpler analog with a methylthio (-S-CH₃) group at the 3-position.

- Molecular Formula : C₆H₇NS

- Molecular Weight : 125.19 g/mol

- Key Properties: Inp (Index of Refraction): 1152.00 (NIST data) . Ionization Potential: 1791–1803 kJ/mol (NIST) . Compared to the target compound, the shorter methyl chain reduces hydrophobicity (lower Log Kow) and volatility.

2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)

- Structure : A pyridine derivative with methylsulfanyl (-S-CH₃) and substituted aryl groups.

- Molecular Formula : C₁₉H₁₂ClF₃N₂S

- The methylsulfanyl group may act as a leaving group in cross-coupling reactions.

Pyridine, 3-methyl- (CAS 108-99-6)

- Structure : 3-Methylpyridine, a basic alkyl-substituted analog.

- Molecular Formula : C₆H₇N

- Molecular Weight : 93.13 g/mol

- Key Properties :

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents | Log Kow (Predicted) |

|---|---|---|---|---|---|

| Pyridine, 3-((butylthio)methyl)- | C₁₀H₁₅NS | 181.30* | N/A | -CH₂-S-C₄H₉ | ~3.5 (estimated) |

| Pyridine, 3-[(3-fluoro-5-nitrophenyl)thio]- | C₁₁H₇FN₂O₂S | 250.25 | 803700-30-3 | -S-C₆H₃(F)(NO₂) | ~2.8 |

| Pyridine, 3-(methylthio)- | C₆H₇NS | 125.19 | 18794-33-7 | -S-CH₃ | ~1.2 |

| 3-Methylpyridine | C₆H₇N | 93.13 | 108-99-6 | -CH₃ | ~0.8 |

*Estimated using EPI Suite for analogous structures.

Table 2: Thermodynamic and Spectral Data

| Compound | Boiling Point (°C) | Ionization Potential (kJ/mol) | Vapor Pressure (mm Hg) |

|---|---|---|---|

| Pyridine, 3-(methylthio)- | ~210 (estimated) | 1791–1803 | 0.15 @ 25°C* |

| 3-Methylpyridine | 144 | 815–825 | 6.2 @ 20°C |

*Predicted using EPI Suite.

Key Research Findings

Substituent Effects :

- Thioether vs. Alkyl Groups : Thioether substituents (e.g., -S-R) increase molecular weight and polarizability compared to alkyl groups, enhancing interactions with biological targets .

- Chain Length : Longer alkyl chains (e.g., butyl in the target compound) increase hydrophobicity (Log Kow ~3.5) compared to methylthio analogs (Log Kow ~1.2) .

Synthetic Routes :

- Thioether-containing pyridines are typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. For example, Pyridine, 3-[(3-fluoro-5-nitrophenyl)thio]- is synthesized using a thiol-disulfide intermediate .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.